molecular formula C6H3Br2N3 B6162400 3,7-dibromopyrazolo[1,5-a]pyrimidine CAS No. 2375204-82-1

3,7-dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B6162400
CAS No.: 2375204-82-1
M. Wt: 276.9
InChI Key:
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Description

3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with bromine atoms substituted at the 3rd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, scalable and reproducible methods for synthesizing related pyrazolo[1,5-a]pyrimidine derivatives have been developed. These methods often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 3,7-dibromopyrazolo[1,5-a]pyrimidine exerts its effects is largely dependent on its interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: Compared to these similar compounds, 3,7-dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which confer distinct reactivity and potential for further functionalization. This makes it particularly versatile for use in various synthetic and research applications .

Properties

CAS No.

2375204-82-1

Molecular Formula

C6H3Br2N3

Molecular Weight

276.9

Purity

95

Origin of Product

United States

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